molecular formula C8H13N3O B8630957 2,2-Dimethyl-N-1H-pyrazol-3-ylpropanamide

2,2-Dimethyl-N-1H-pyrazol-3-ylpropanamide

Cat. No.: B8630957
M. Wt: 167.21 g/mol
InChI Key: BDOGEYWVLAICGC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-1H-pyrazol-3-ylpropanamide is an organic compound that belongs to the class of amides It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-1H-pyrazol-3-ylpropanamide typically involves the reaction of 2,2-dimethylpropionyl chloride with 3-amino-1H-pyrazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-1H-pyrazol-3-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2,2-Dimethyl-N-1H-pyrazol-3-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-1H-pyrazol-3-ylpropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-(1-methylpyrazol-3-yl)-propanamide
  • 2,2-dimethyl-N’-[2-(1-methyl-1H-pyrazol-3-yl)ethyl]propanimidamide

Uniqueness

2,2-Dimethyl-N-1H-pyrazol-3-ylpropanamide is unique due to its specific structural features, such as the presence of the pyrazole ring and the 2,2-dimethylpropionamide moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2,2-dimethyl-N-(1H-pyrazol-5-yl)propanamide

InChI

InChI=1S/C8H13N3O/c1-8(2,3)7(12)10-6-4-5-9-11-6/h4-5H,1-3H3,(H2,9,10,11,12)

InChI Key

BDOGEYWVLAICGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=NN1

Origin of Product

United States

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